molecular formula C19H28N2O4S B4721344 8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No. B4721344
M. Wt: 380.5 g/mol
InChI Key: HSSONONAMKJQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane has various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been found to reduce the levels of amyloid-beta peptides in the brain, which can prevent the formation of amyloid-beta plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its neuroprotective effects in Alzheimer's disease. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and its potential toxicity in high doses.

Future Directions

There are several future directions for the research of 8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane. Further studies are needed to understand the mechanism of action of this compound and to determine its potential toxicity in high doses. Additionally, more research is needed to explore its therapeutic applications in other diseases such as Parkinson's disease. Studies can also focus on developing new derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-3-morpholin-4-yl-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-16-2-4-18(5-3-16)26(22,23)21-8-6-19(7-9-21)14-17(15-25-19)20-10-12-24-13-11-20/h2-5,17H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSONONAMKJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 2
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 3
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 4
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 5
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.